N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide
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Overview
Description
This usually involves the IUPAC name, other names (such as common names or synonyms), the molecular formula, and the structure of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Molecular Interactions
A study highlighted the synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and non-covalent interactions in gelation behavior. Two compounds were found to display gelation towards ethanol/water and methanol/water mixtures, demonstrating the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in their structural assembly (Yadav & Ballabh, 2020).
Biological Activities
Research into benzothiazole and thiourea derivatives has shown their potential for biological activities. For instance, benzothiazole-isothiourea derivatives were synthesized and showed significant free radical scavenging activity, with one compound demonstrating protective effects against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).
Antimicrobial and Anticancer Activities
Thiourea derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains, showing activity at low concentrations (Limban et al., 2011). Similarly, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity, with several compounds exhibiting moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Safety And Hazards
This involves the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves potential areas of future research or applications of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts when conducting a comprehensive analysis of a chemical compound.
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-13(11-14-12-23-18-10-6-3-7-15(14)18)20-19(21)16-8-4-5-9-17(16)22-2/h3-10,12-13H,11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHAXXYTGXFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide |
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